molecular formula C28H33NO7 B11079022 Diethyl 1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11079022
M. Wt: 495.6 g/mol
InChI Key: WCJWFKPDTJPMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, often referred to as a dihydropyridine , belongs to a class of organic compounds known for their diverse biological activities. These compounds exhibit a unique structure characterized by a pyridine ring with two adjacent saturated carbon atoms (hence the name “dihydropyridine”). The compound’s chemical formula is C26H31NO6.

Preparation Methods

Synthetic Routes: The synthesis of dihydropyridines involves various methods, but one common approach is the Hantzsch synthesis . In this method, aldehydes or ketones react with ammonium acetate and an α,β-unsaturated ester (such as ethyl acetoacetate) under acidic conditions. The reaction proceeds through a series of steps, including cyclization, reduction, and esterification, ultimately yielding the dihydropyridine product.

Chemical Reactions Analysis

Dihydropyridines undergo several chemical reactions, including:

    Oxidation: Dihydropyridines can be oxidized to form the corresponding pyridine derivatives.

    Reduction: Reduction of dihydropyridines leads to tetrahydropyridines.

    Substitution: Substituents on the aromatic rings can undergo substitution reactions. Common reagents and conditions vary depending on the specific reaction, but often involve oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Major products formed from these reactions include pyridine derivatives and tetrahydropyridines, which find applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Dihydropyridines have diverse applications:

    Medicine: Some dihydropyridines act as calcium channel blockers, used to treat hypertension and angina.

    Chemistry: They serve as versatile building blocks for the synthesis of other compounds.

    Biology: Researchers study their effects on cellular processes and signaling pathways.

    Industry: Dihydropyridines find use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The exact mechanism by which dihydropyridines exert their effects varies. For calcium channel blockers, they inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. Other biological effects may involve interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Dihydropyridines share structural similarities with other pyridine derivatives, such as methylxanthines (e.g., caffeine) and nicotine . their unique saturated ring structure sets them apart.

  • Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259
  • Hantzsch, A. (1881). Ueber die Reduktion der organischen Körper. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1639.

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

diethyl 1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO7/c1-8-35-27(30)20-15-29(22-14-17(3)10-11-18(22)4)16-21(28(31)36-9-2)24(20)19-12-13-23(32-5)26(34-7)25(19)33-6/h10-16,24H,8-9H2,1-7H3

InChI Key

WCJWFKPDTJPMRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.